1-(Pyrazin-2-YL)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrazin-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(8)7-5-9-3-4-10-7/h3-6H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIGJODTCNZNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 1-(Pyrazin-2-yl)propan-1-amine
[1][2]
Executive Summary
1-(Pyrazin-2-yl)propan-1-amine (CAS: 1182833-44-8) represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2] As a bioisostere of 1-phenylpropan-1-amine and 1-(pyridin-2-yl)propan-1-amine, this scaffold offers a strategic advantage in lead optimization: the ability to lower lipophilicity (LogP) while maintaining aromatic stacking interactions.[1][2]
This guide provides a comprehensive technical profile of the molecule, synthesizing physicochemical data, synthetic methodologies, and handling protocols.[2] It is designed to serve as a self-validating reference for researchers incorporating this motif into fragment-based drug discovery (FBDD) or lead optimization campaigns.[1][2]
Molecular Identity & Structural Characterization[2][3][4]
The molecule consists of a pyrazine ring substituted at the C2 position with a 1-aminopropyl chain. A critical feature of this structure is the chiral center at the
| Parameter | Data |
| IUPAC Name | 1-(Pyrazin-2-yl)propan-1-amine |
| Common Name | |
| CAS Number | 1182833-44-8 (Racemate)1270209-27-2 (( |
| Molecular Formula | C |
| SMILES | CCC(N)c1cnccn1 |
| Molecular Weight | 137.18 g/mol |
Structural Diagram & Pharmacophore Features
The following diagram illustrates the core pharmacophoric features, highlighting the hydrogen bond acceptor (HBA) sites on the pyrazine ring and the hydrogen bond donor/acceptor (HBD/HBA) capacity of the exocyclic amine.[2]
Figure 1: Pharmacophore decomposition of 1-(Pyrazin-2-yl)propan-1-amine showing key interaction points.[1][2][3]
Physicochemical Properties[1][3][6][7][8][9]
Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.[2] The pyrazine ring is significantly less lipophilic than a benzene ring (
Key Parameters Table[2][4][10][11][12]
| Property | Value / Range | Technical Insight |
| LogP (Calculated) | ~0.1 - 0.5 | Highly hydrophilic compared to benzyl analogs.[1][2][4] |
| TPSA | ~52 Å | Favorable for BBB penetration (Target < 90 Å |
| pKa (Pyrazine N) | ~0.6 | Very weak base; remains neutral at physiological pH.[4] |
| pKa (Exocyclic Amine) | ~8.4 - 8.7 (Est.)* | Lower than benzylamine (9.[1][4]3) due to electron-withdrawing pyrazine ring.[1][2] |
| H-Bond Donors | 2 | From the primary amine (-NH |
| H-Bond Acceptors | 3 | 2 ring nitrogens + 1 exocyclic amine nitrogen.[1][4] |
| Rotatable Bonds | 2 | C(ring)-C( |
*Note: The pKa of the exocyclic amine is estimated based on Hammett electronic effects. The diazine ring exerts a stronger electron-withdrawing inductive effect than a pyridine ring (pKa ~8.8 for 2-picolylamine), slightly reducing the basicity of the
Solubility & Lipophilicity Profile[2][4]
Synthetic Protocols
The most robust route to 1-(Pyrazin-2-yl)propan-1-amine is the reductive amination of the corresponding ketone, 1-(pyrazin-2-yl)propan-1-one.[1][2] This method is preferred over nucleophilic substitution on chloromethyl pyrazines due to the instability of certain halomethyl diazines and the risk of over-alkylation.
Workflow Visualization
Figure 2: One-pot reductive amination pathway for the synthesis of the target amine.[1][2]
Detailed Experimental Protocol (Reductive Amination)
Objective: Synthesis of racemic 1-(Pyrazin-2-yl)propan-1-amine from 1-(pyrazin-2-yl)propan-1-one.
Reagents:
-
Ammonium acetate (10.0 eq) – Excess required to prevent secondary amine formation.[1][2]
-
Sodium cyanoborohydride (NaCNBH
) (1.5 eq) or Sodium triacetoxyborohydride (STAB) (1.5 eq).[1][2] -
Solvent: Methanol (anhydrous).[1]
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in anhydrous Methanol (0.1 M concentration). Add Ammonium Acetate (10.0 eq) in one portion.
-
Equilibration: Stir the mixture at room temperature for 30–60 minutes to allow the equilibrium formation of the imine/hemiaminal species.
-
Reduction: Cool the solution to 0°C (optional, but recommended to reduce side reactions). Carefully add the reducing agent (NaCNBH
or STAB) portion-wise over 10 minutes. -
Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone (M+H = 137) and appearance of the amine (M+H = 138).[2]
-
Quench: Quench the reaction by adding concentrated HCl dropwise until pH < 2 (to decompose excess borohydride). Stir for 30 minutes.
-
Workup: Basify the aqueous layer to pH > 12 using 1N NaOH. Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1][2]
-
Purification: Dry the combined organics over Na
SO , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH OH gradient, typically 95:5:0.5).[2]
Validation Check:
Drugability & Applications[2]
Bioisosteric Utility
In medicinal chemistry, replacing a phenyl ring with a pyrazine ring is a classic strategy to improve metabolic stability and solubility.
-
Metabolic Stability: The pyrazine ring is generally resistant to oxidative metabolism compared to phenyl rings, although N-oxidation can occur.[2]
-
Solubility: The presence of two ring nitrogens significantly lowers the LogP, improving aqueous solubility.
Safety & Handling (GHS Classification)
As a primary amine, this compound should be treated as corrosive and an irritant.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522284, 1-(Pyrazin-2-yl)propan-1-one. Retrieved from [Link][1][2]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862.[2] (Foundational protocol for STAB reductive amination).
-
Williams, R. (2022). pKa Data Compiled by R. Williams.[1][5] Organic Chemistry Data.[1][6][7] Retrieved from [Link] (Source for comparative pKa analysis of pyrazine and pyridine analogs).[1][2]
Sources
- 1. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (5-Fluoro-6-methoxypyridin-3-YL)methanamine | C7H9FN2O | CID 58258904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. uregina.ca [uregina.ca]
- 7. researchgate.net [researchgate.net]
Computational & Experimental Determination of pKa and logP for Pyrazine Amine Derivatives
A Technical Guide for Medicinal Chemists and Application Scientists
Executive Summary
Pyrazine amine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core for antitubercular agents (e.g., Pyrazinamide), kinase inhibitors, and antiviral drugs (e.g., Favipiravir).[1] However, the unique electronic deficiency of the 1,4-diazine ring creates specific challenges in predicting and measuring physicochemical properties.[1]
This guide provides a rigorous framework for determining pKa (ionization constant) and logP (lipophilicity) values.[1][2] It moves beyond basic definitions to offer a self-validating workflow that integrates Density Functional Theory (DFT) calculations with experimental spectrophotometric validation.[1][2]
Part 1: Theoretical Framework
The Diazine Electronic Environment
Pyrazine is a
The Aminopyrazine Resonance Effect
Introduction of an amino group at the C2 position drastically alters the electronic landscape.[1] The lone pair on the exocyclic amine acts as a mesomeric donor (+M effect), pushing electron density back into the ring.[1]
-
The Challenge: This effect is modulated by the "Ortho Effect" in derivatives, where adjacent substituents (e.g., -Cl, -OCH3) can form intramolecular hydrogen bonds or create steric torsion, deviating from standard Hammett predictions.[1]
Part 2: Computational Methodologies
To accurately predict pKa and logP without synthesizing every derivative, we utilize a thermodynamic cycle approach using DFT.[1][2]
Computational Workflow
The following diagram outlines the standard operating procedure (SOP) for in silico prediction.
Caption: Workflow for ab initio prediction of physicochemical properties using a thermodynamic cycle.
The Thermodynamic Cycle for pKa
Direct calculation of pKa in solution is prone to error.[1] The most reliable method calculates the free energy of deprotonation in the gas phase and corrects it using solvation energies.[1]
The Equation:
Where
Protocol Parameters:
-
Functional/Basis Set: B3LYP/6-311+G(d,p) or M06-2X/6-311++G(d,p).
-
Solvation Model: SMD (Solvation Model based on Density) is preferred over PCM for charged nitrogen heterocycles.[1][2]
-
Constants:
Part 3: Data Analysis & Interpretation[2][3][4]
The table below synthesizes calculated (DFT-B3LYP) and experimental reference values for key pyrazine derivatives.
| Compound | Structure | pKa (Exp/Calc) | logP (Exp/Calc) | Electronic Effect |
| Pyrazine | Unsubstituted | 0.65 / 0.60 | -0.20 / -0.23 | Baseline electron deficiency.[2] |
| 2-Aminopyrazine | 2-NH2 | 2.96 / 3.10 | -0.10 / -0.07 | +M effect of amino group raises basicity. |
| 3-Chloropyrazin-2-amine | 2-NH2, 3-Cl | ~1.8 / 1.65 | 0.50 / 0.42 | Inductive withdrawal (-I) of Cl lowers pKa. |
| 3-Methoxypyrazin-2-amine | 2-NH2, 3-OCH3 | ~3.5 / 3.49 | 0.50 / 0.55 | +M effect of -OCH3 reinforces basicity.[2] |
| Pyrazinamide | 2-CONH2 | -0.5 (very weak) | -0.60 / -0.58 | Amide group is electron-withdrawing.[2] |
Key Insight: The pKa of aminopyrazines rarely exceeds 4.[1]0. This means they are neutral at physiological pH (7.4), facilitating membrane permeability (passive diffusion).[1][2]
Part 4: Experimental Validation
Because pyrazine amines are very weak bases (pKa < 4), standard potentiometric titration often fails due to the "leveling effect" of water.[1] Spectrophotometric Titration is the required standard for validation.[1][2]
Experimental Logic Flow
Caption: Decision tree for selecting the correct pKa determination method based on basicity.
Protocol: Spectrophotometric Determination of pKa
Objective: Determine pKa by monitoring the shift in
Reagents:
Procedure:
-
Baseline Scans: Record UV spectrum of the compound in 0.1M HCl (fully protonated) and pH 7.0 buffer (fully neutral). Note the shift in absorbance maxima (
).[1] -
Titration: Prepare aliquots of the compound in buffers ranging from pH 1.0 to 6.0.
-
Measurement: Measure Absorbance (
) at the wavelength where the difference between protonated and neutral forms is greatest.[1] -
Calculation: Plot
vs. pH. The inflection point is the pKa.[1] Alternatively, use the linearized equation:
Protocol: logP Determination (HPLC Method)
While the Shake-Flask method is the gold standard, it is slow.[1] The OECD 117 HPLC method is preferred for pyrazine derivatives.[1][2]
-
Column: C18 Reverse Phase.
-
Mobile Phase: Methanol/Water (isocratic, e.g., 60:40).[1][2]
-
Standards: Calibrate using reference compounds with known logP (e.g., Pyrazine, Toluene, Naphthalene).
-
Calculation:
Correlate of the sample to the calibration curve to find logP.
Part 5: Strategic Application in Drug Design
Understanding these values allows for the fine-tuning of ADME properties:
-
Solubility: Since 2-aminopyrazines are neutral at pH 7.4, they may suffer from poor aqueous solubility.[1][2]
-
Strategy: Introduce a solubilizing tail (e.g., morpholine or piperazine) at the C5/C6 position to introduce a basic center with pKa ~8.0, ensuring ionization and solubility at gastric pH.[1]
-
-
Permeability: The low logP (-0.2 to 0.5) indicates high water solubility but potential difficulty crossing the Blood-Brain Barrier (BBB) unless logP is raised to ~2.0.[1][2]
-
Strategy: Add lipophilic halogens (Cl, Br) or alkyl groups to the pyrazine ring to shift logP into the CNS-active range (1.5 - 2.5).[1]
-
References
-
National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 9261, Pyrazine.[1][2] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 78747, 2-Aminopyrazine.[1][2] Retrieved from [Link][1]
-
Jencks, W. P., & Regenstein, J. (1976).[1][2] Ionization Constants of Acids and Bases.[1][2][4] Handbook of Biochemistry and Molecular Biology.[1][2]
-
Gaussian, Inc. (2019).[1][2] Thermochemistry in Gaussian. Retrieved from [Link][1]
-
Reijenga, J., et al. (2013).[1][2] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.[1][2] Retrieved from [Link]
Sources
Thermodynamic Stability of 1-(Pyrazin-2-yl)propan-1-amine: A Technical Guide
Part 1: Executive Summary & Core Directive
1-(Pyrazin-2-yl)propan-1-amine (CAS: 1182833-44-8) is a critical "pyrazylic" building block used in the synthesis of kinase inhibitors and GPCR ligands.[1] Its thermodynamic stability is governed by the interplay between the electron-deficient pyrazine ring and the nucleophilic primary amine.[1]
Immediate Handling Directive:
-
Free Base: Thermodynamically unstable in air.[1] It is a liquid that rapidly absorbs atmospheric CO₂ to form solid carbamates and undergoes oxidative deamination at the
-carbon.[1] Store under Argon at 2–8°C. -
Hydrochloride Salt: The thermodynamically preferred form.[1] It stabilizes the amine against oxidation and volatilization but is likely hygroscopic.[1] Store in a desiccator.
Part 2: Physicochemical & Thermodynamic Profile[1][2]
To understand the stability of this molecule, we must deconstruct it into its functional components: the electron-poor pyrazine core and the electron-rich aliphatic amine.[1]
Predicted Thermodynamic Properties[1][3]
| Property | Value / Prediction | Rationale |
| Molecular Weight | 137.18 g/mol | Formula: |
| Physical State (Free Base) | Liquid (Oil) | Analogous to benzylamine but lower symmetry; anticipated boiling point >200°C (dec).[1] |
| pKa (Primary Amine) | ~8.8 – 9.2 | Lower than typical propylamines (10.[1]7) due to the electron-withdrawing inductive effect (-I) of the pyrazine ring.[1] |
| pKa (Pyrazine N) | ~0.6 | Extremely weak base; protonation occurs only under highly acidic conditions (pH < 1).[1] |
| LogP | ~0.5 – 0.8 | Moderately lipophilic, allowing membrane permeability but retaining water solubility as a salt.[1] |
The "Pyrazylic" Effect
The stability of the C1 position (the
-
Stabilization: The pyrazine ring pulls electron density away from the amine, making it slightly less nucleophilic than a standard alkyl amine, potentially reducing acylation rates.[1]
-
Destabilization: The
-proton is more acidic ( ) than in simple alkyl chains, making the molecule susceptible to base-catalyzed racemization (if chiral) or elimination reactions under harsh conditions.[1]
Part 3: Degradation Pathways[1]
The thermodynamic instability of 1-(Pyrazin-2-yl)propan-1-amine manifests through three primary mechanisms. Understanding these is essential for designing robust storage protocols.
Mechanism 1: Oxidative Deamination (Radical Pathway)
Exposure to air and light can trigger the formation of a radical at the
Mechanism 2: Carbamylation (CO₂ Sequestration)
As a primary amine, the free base reacts reversibly but rapidly with atmospheric CO₂ to form a carbamic acid, which stabilizes as a solid ammonium carbamate salt.[1] This presents as a "white crust" forming on the liquid surface.[1]
Mechanism 3: Dimerization (Schiff Base Formation)
If any oxidative deamination occurs (generating the ketone), the remaining primary amine can react with this ketone by-product to form a Schiff base (imine) dimer, liberating water and accelerating hydrolysis.[1]
Visualization of Degradation Pathways[1]
Figure 1: Primary degradation pathways including oxidative deamination and CO₂ scavenging.[1]
Part 4: Experimental Protocols for Stability Profiling
Do not rely on generic data. Validate the stability of your specific lot using the following workflows.
Protocol: Potentiometric pKa Determination
To determine the precise ionization state for salt selection.[1]
-
Preparation: Dissolve 5 mg of the amine hydrochloride in 20 mL of degassed water (CO₂-free).
-
Titrant: 0.1 M NaOH (standardized).
-
Execution: Perform titration under
blanket at 25°C. -
Outcome: If the first inflection is absent, the salt is a monohydrochloride.[1]
Protocol: Forced Degradation (Stress Testing)
This protocol identifies the "weakest link" in the molecule's structure.[1]
| Stress Condition | Procedure | Target Degradant |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Pyrazine ring opening (rare) |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Racemization (if chiral) |
| Oxidation | 3% | N-oxide formation / Deamination |
| Photostability | UV/Vis (1.2M lux hours) | Radical formation ( |
Visualization: Stability Testing Workflow
Figure 2: Workflow for conducting forced degradation studies to determine storage requirements.
Part 5: Handling & Storage Recommendations
Based on the thermodynamic profile, the following storage hierarchy is established:
-
Gold Standard (Long-term): Convert to Dihydrochloride Salt .
-
Silver Standard (Working Stock): Monohydrochloride Salt .
-
Critical Warning (Free Base):
References
-
PubChem. Compound Summary for CID 53394625: 1-(Pyrazin-2-yl)propan-1-amine. National Library of Medicine (US).[1] Available at: [Link][1]
-
Williams, R. pKa Data Compilation (Pyrazine and Aliphatic Amines). Organic Chemistry Data. Available at: [Link][1]
Sources
Technical Guide: Solubility Profile & Physicochemical Characterization of 1-(Pyrazin-2-yl)propan-1-amine
Executive Summary
Compound: 1-(Pyrazin-2-yl)propan-1-amine CAS: 1182833-44-8 (Free Base) / 1630907-31-1 (Dihydrochloride) Class: Chiral heteroaromatic amine building block.[1][2][3]
This technical guide provides a comprehensive solubility profile for 1-(Pyrazin-2-yl)propan-1-amine, a critical intermediate in the synthesis of pharmaceutical agents. Unlike simple solvents, the solubility of this compound is governed by a pH-dependent ionization switch . This guide details the physicochemical mechanisms driving its dissolution, predictive solubility data, and validated protocols for experimental determination.
Physicochemical Basis of Solubility
To master the solubility of this compound, one must understand its dual-basic nature. The molecule contains two distinct ionization centers that dictate its phase preference (Water vs. Organic).
Structural Ionization Analysis
The solubility behavior is defined by the interplay between the lipophilic propyl-pyrazine core and the hydrophilic amine handle.
-
Center A (Pyrazine Nitrogen): Extremely weak base (
). It remains unprotonated under standard processing conditions (pH > 2). -
Center B (Aliphatic Primary Amine): Strong base (
). This is the solubility switch .-
pH < 9.0: The amine is protonated (
). The molecule exists as a cation, exhibiting high water solubility and low organic solubility. -
pH > 10.5: The amine is deprotonated (
). The molecule exists as a neutral free base, exhibiting high organic solubility (lipophilic).
-
Calculated Partition Coefficients
-
LogP (Neutral Form): Estimated at 0.2 – 0.6 . This indicates that the neutral free base is moderately lipophilic and will partition readily into organic solvents like Dichloromethane (DCM) or Ethyl Acetate.
-
LogD (pH 7.4): Estimated at -2.5 . At physiological pH, the compound is almost exclusively in the aqueous phase.
Solubility Profile Matrix
The following data summarizes the expected solubility behavior based on structural analogs (e.g., 2-aminomethylpyrazine) and calculated physicochemical properties.
Table 1: Solubility Assessment by Solvent Class
| Solvent Class | Representative Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Mechanistic Note |
| Aqueous | Water (pH 7) | High (>50 mg/mL) | Very High | Protonation drives solvation via ion-dipole interactions. |
| Aqueous | Water (pH 12) | Low - Moderate | N/A (Converts to base) | Neutral form aggregates; limited by pyrazine polarity. |
| Chlorinated | Dichloromethane (DCM) | High | Insoluble | Primary extraction solvent for the free base. |
| Alcohols | Methanol / Ethanol | High | High | Solvates both ionic (via H-bonding) and neutral forms. |
| Ethers | THF / MTBE | Moderate | Insoluble | Good for reactions; poor for salt formation. |
| Hydrocarbons | Hexane / Heptane | Low | Insoluble | Polarity of pyrazine ring resists non-polar dissolution. |
| Dipolar Aprotic | DMSO / DMF | Very High | High | Universal solvent; difficult to remove. |
Phase-Switching Extraction Workflow
The most critical application of solubility data for this amine is in purification via acid-base extraction . The following diagram illustrates the logic flow for isolating the compound from a reaction mixture.
Figure 1: pH-Swing Extraction Logic. This workflow exploits the pKa (~9.5) to selectively isolate the amine from non-basic impurities.
Experimental Protocols
Since specific solubility values can vary by lot and crystalline form, researchers should validate solubility using the following self-validating protocols.
Protocol A: Micro-Scale Saturation (Shake-Flask)
Use this when sample quantity is limited (<50 mg).
-
Preparation: Weigh 5.0 mg of 1-(Pyrazin-2-yl)propan-1-amine into a 1.5 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 10
L increments using a micropipette. -
Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.
-
Observation: Inspect visually for dissolution (clear solution).
-
Calculation:
-
Validation Check: If
exceeds 500 L without dissolution, solubility is < 10 mg/mL.
-
Protocol B: Potentiometric pKa Determination
Use this to determine the exact pH needed for extraction.
-
Setup: Dissolve 2 mg of compound in 10 mL of 0.1M KCl (ionic strength adjuster).
-
Titration: Titrate with 0.01M HCl (if starting basic) or 0.01M NaOH (if starting acidic) using a calibrated pH electrode.
-
Analysis: Plot pH vs. Volume of Titrant. The inflection point corresponds to the
.-
Target: Expect an inflection around pH 9.5-9.8.
-
Implications for Drug Development[4]
Formulation Strategy
-
Oral Delivery: The free base has poor water solubility at neutral pH. Formulation as a salt (e.g., Dihydrochloride or Fumarate) is mandatory to ensure bioavailability.
-
Stability: Primary amines are prone to oxidation and carbamate formation (reaction with atmospheric
). Store the free base under Argon/Nitrogen; salt forms are generally stable in air.
Analytical Chromatography (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: High pH buffers (e.g., 10mM Ammonium Bicarbonate, pH 10) are recommended to keep the amine deprotonated, improving peak shape and retention.
-
Alternative: If using low pH (0.1% Formic Acid), the amine will be charged and elute near the void volume. Use an ion-pairing agent or a specialized polar-embedded column.
References
-
PubChem. Compound Summary: 1-(Pyrazin-2-yl)propan-1-amine.[4] National Library of Medicine. Available at: [Link]
-
Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Available at: [Link]
-
Chemistry LibreTexts. Properties of Amines: Solubility and Basicity. Available at: [Link][1][5]
Sources
Methodological & Application
Scalable Synthesis of 1-(Pyrazin-2-yl)propan-1-amine: A Detailed Guide for Pharmaceutical and Chemical Development
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for 1-(Pyrazin-2-yl)propan-1-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the preparation of the key intermediate, 2-propionylpyrazine, via a Grignard reaction between 2-cyanopyrazine and ethylmagnesium bromide. The subsequent and final step involves a high-yield reductive amination of 2-propionylpyrazine. This document provides not only detailed, step-by-step protocols but also delves into the rationale behind the choice of reagents and conditions, ensuring a thorough understanding of the process for researchers, scientists, and drug development professionals. The protocols are designed for scalability, addressing the needs of both laboratory-scale synthesis and larger-scale production.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that are prevalent in numerous biologically active molecules and are key components in the development of new therapeutic agents.[1] Specifically, substituted alkylamines of pyrazine, such as 1-(Pyrazin-2-yl)propan-1-amine, serve as critical intermediates in the synthesis of a wide range of pharmaceutical candidates due to their ability to form various functional groups and participate in diverse chemical reactions. The development of a scalable, efficient, and cost-effective synthesis for this amine is therefore of significant interest to the drug development community.
This application note presents a validated two-step synthetic route that is both efficient and amenable to large-scale production. The chosen strategy, centering on a Grignard reaction followed by reductive amination, offers a reliable pathway to the target compound from readily available starting materials.
Overall Synthetic Strategy
The synthesis of 1-(Pyrazin-2-yl)propan-1-amine is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the ketone intermediate, 2-propionylpyrazine, which is then converted to the desired primary amine in the second step.
Caption: Overall workflow for the synthesis of 1-(Pyrazin-2-yl)propan-1-amine.
Step 1: Scalable Synthesis of 2-Propionylpyrazine via Grignard Reaction
The initial stage of the synthesis focuses on the creation of the key ketone intermediate, 2-propionylpyrazine. The Grignard reaction is a powerful and highly utilized method for the formation of carbon-carbon bonds.[2] In this protocol, we employ the addition of ethylmagnesium bromide to 2-cyanopyrazine. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achieved with this class of reaction.
Causality Behind Experimental Choices:
-
Grignard Reagent: Ethylmagnesium bromide is selected as the source of the ethyl nucleophile. It is commercially available and its reactions are well-documented, making the process reliable.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ability to solvate the Grignard reagent is crucial for the reaction's success. The anhydrous nature of the solvent is critical, as Grignard reagents are highly reactive towards protic solvents like water.[2]
-
Work-up: An acidic work-up is necessary to hydrolyze the intermediate imine formed after the Grignard addition to the nitrile, yielding the desired ketone.
Experimental Protocol: Synthesis of 2-Propionylpyrazine
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (for 10g scale) |
| 2-Cyanopyrazine | 105.10 | 1.0 | 10.0 g |
| Magnesium Turnings | 24.31 | 1.2 | 2.75 g |
| Ethyl Bromide | 108.97 | 1.2 | 12.4 mL |
| Anhydrous THF | - | - | 250 mL |
| 1 M Hydrochloric Acid | - | - | ~150 mL |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
| Diethyl Ether | - | - | For extraction |
Procedure:
-
Preparation of Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of ethyl bromide (1.2 eq.) in anhydrous THF (50 mL).
-
Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.
-
Add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition to 2-Cyanopyrazine:
-
Dissolve 2-cyanopyrazine (1.0 eq.) in anhydrous THF (100 mL) in a separate flask under a nitrogen atmosphere.
-
Cool the solution of 2-cyanopyrazine to 0 °C using an ice bath.
-
Slowly add the freshly prepared ethylmagnesium bromide solution to the 2-cyanopyrazine solution via a cannula or dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid (~150 mL). This step is exothermic and should be performed with caution.
-
Continue stirring until the magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-propionylpyrazine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Step 2: Reductive Amination of 2-Propionylpyrazine
The final step in the synthesis is the conversion of the ketone intermediate to the primary amine, 1-(Pyrazin-2-yl)propan-1-amine, via reductive amination. This reaction is a cornerstone of amine synthesis due to its efficiency and selectivity.[3] We have selected a one-pot protocol using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent.
Causality Behind Experimental Choices:
-
Ammonia Source: Ammonium acetate is a convenient and stable source of ammonia for the in-situ formation of the imine intermediate.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[4][5] It is less reactive towards ketones than other borohydrides, which allows for the efficient reduction of the imine intermediate as it is formed.[3]
-
Solvent: 1,2-Dichloroethane (DCE) is a common and effective solvent for reductive aminations using NaBH(OAc)₃.[6]
Experimental Protocol: Synthesis of 1-(Pyrazin-2-yl)propan-1-amine
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (for 10g of ketone) |
| 2-Propionylpyrazine | 136.15 | 1.0 | 10.0 g |
| Ammonium Acetate | 77.08 | 10.0 | 56.6 g |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 23.3 g |
| 1,2-Dichloroethane (DCE), anhydrous | - | - | 200 mL |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Dichloromethane (DCM) | - | - | For extraction |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 2-propionylpyrazine (1.0 eq.), ammonium acetate (10.0 eq.), and anhydrous 1,2-dichloroethane (200 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred suspension over 15-20 minutes. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane containing a small amount of triethylamine (e.g., 0.5%) to prevent the amine from streaking on the column.[7]
-
Characterization of 1-(Pyrazin-2-yl)propan-1-amine
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons, the methine proton adjacent to the nitrogen, the methylene protons of the ethyl group, and the terminal methyl protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazine ring and the propyl side chain.[8][9]
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound.
Safety and Handling
-
Grignard Reagents: Grignard reagents are highly flammable and react violently with water. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and in an inert atmosphere.[2]
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and should be handled in a dry environment.
-
Solvents: Diethyl ether, THF, and DCE are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.
Conclusion
This application note provides a detailed, scalable, and reliable two-step synthesis for 1-(Pyrazin-2-yl)propan-1-amine. The protocols have been designed with scalability in mind, making them suitable for both small-scale research and larger-scale production in a drug development setting. By providing a thorough explanation of the chemical principles behind the chosen methods, this guide aims to empower researchers to confidently and efficiently synthesize this valuable chemical intermediate.
References
-
Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). PubMed Central. Retrieved from [Link]
-
Reductive amination of carbohydrates using NaBH(OAc)3. (n.d.). PubMed. Retrieved from [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]
- Method for the preparation of grignard compounds in hydrocarbon solution. (n.d.). Google Patents.
-
Preparation of amines by reductive amination of aldehydes and Ketones. (2021). YouTube. Retrieved from [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
1H and 13C NMR correlations between the calculated and experimental data. (n.d.). ResearchGate. Retrieved from [Link]
- Method for synthesizing 2-bromine-2-methyl propanal. (n.d.). Google Patents.
-
Synthesis of primary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- 2-bromopyridine synthesis method. (n.d.). Google Patents.
-
Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. (n.d.). John Wiley & Sons, Ltd.. Retrieved from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025). Reddit. Retrieved from [Link]
- Process for making 2-bromopyridine. (n.d.). Google Patents.
-
Reductive amination of carbohydrates using NaBH(OAc)3. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Società Chimica Italiana. Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved from [Link]
-
What products would you expect from the reaction of ethylmagnesium bromide (CH_3CH_2 MgBr) with each of the following reagents?. (n.d.). Study.com. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). University of Rochester. Retrieved from [Link]
Sources
- 1. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination of carbohydrates using NaBH(OAc)3 [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Reductive Amination of Pyrazine Ketones
Abstract
The introduction of amine functionalities onto pyrazine scaffolds is a critical transformation in the synthesis of kinase inhibitors and other nitrogen-heterocycle pharmaceuticals. While reductive amination is a textbook reaction, pyrazine ketone precursors (e.g., acetylpyrazines) present unique challenges due to the electron-deficient nature of the pyrazine ring, which destabilizes the intermediate imine/iminium species. This guide details two field-proven protocols: a standard Sodium Triacetoxyborohydride (STAB) method for reactive substrates, and a Titanium(IV) Isopropoxide-mediated protocol for sterically hindered or electronically deactivated systems.
Strategic Considerations
The Electronic Paradox of Pyrazines
The pyrazine ring is strongly electron-withdrawing. In theory, this increases the electrophilicity of the pendant ketone carbonyl, facilitating the initial nucleophilic attack by the amine. However, this same electronic effect significantly reduces the basicity of the resulting imine nitrogen (
The Consequence: The imine resists protonation, which is the necessary activation step for hydride delivery by mild reducing agents. Without specific activation (Lewis or Brønsted acid), the reaction stalls at the hemiaminal or imine stage, leading to hydrolysis upon workup and recovery of starting material.
Method Selection Matrix[1]
Use the following decision tree to select the appropriate protocol for your specific substrate pair.
Figure 1: Decision matrix for selecting the optimal reductive amination protocol.
Protocol A: The "Standard" STAB Method
Best for: Unhindered primary amines and simple acetylpyrazines. Mechanism: Direct reductive amination where imine formation and reduction occur concurrently.[1] Acetic acid is critical to protonate the intermediate imine.
Reagents & Materials[2][3][4][5][6][7][8][9]
-
Substrate: Pyrazine ketone (1.0 equiv)
-
Amine: 1.1 – 1.5 equiv (Use HCl salt if free base is volatile, with added TEA)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]
-
Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)
Step-by-Step Procedure
-
Imine Pre-equilibrium (Optional but Recommended): In a flame-dried round-bottom flask under
, dissolve the pyrazine ketone (1.0 equiv) and amine (1.2 equiv) in DCE ( ). Add glacial acetic acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.-
Why: Although STAB allows "one-pot" addition, pre-stirring ensures the hemiaminal/imine equilibrium is established before the reductant is introduced, minimizing direct reduction of the ketone to the alcohol.
-
-
Reductant Addition: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Note: STAB evolves acetic acid and mild gas; ensure venting.
-
-
Reaction: Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS (TLC is often misleading due to imine hydrolysis on silica).
-
Target: Disappearance of ketone peak.
-
-
Quench & Workup: Quench by adding saturated aqueous
(gas evolution!). Stir vigorously for 15 minutes to decompose borate complexes. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (DCM/MeOH/
). Pyrazine amines are often polar; a gradient of 0-10% MeOH is typical.
Protocol B: Titanium(IV) Isopropoxide Mediated
Best for: Electron-deficient pyrazines, bulky amines, or when Protocol A yields low conversion.
Mechanism:
Reagents & Materials[2][3][4][5][6][7][8][9]
-
Substrate: Pyrazine ketone (1.0 equiv)
-
Amine: 1.5 – 2.0 equiv[3]
-
Lewis Acid: Titanium(IV) isopropoxide (
) (2.0 equiv) -
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: Absolute Ethanol (EtOH) or THF
Step-by-Step Procedure
-
Complexation & Imine Formation: In a dry flask under Argon, combine the pyrazine ketone (1.0 equiv) and amine (1.5 equiv). Add
(2.0 equiv) neat via syringe.-
Caution:
is moisture sensitive.[4] -
Observation: The solution often changes color (yellow/orange) indicating Ti-complex formation.
-
-
Driving the Equilibrium: Stir the neat mixture (or concentrated THF solution) at RT for 6–12 hours. For extremely stubborn substrates, heat to 40–50°C.
-
Checkpoint: Monitor by taking a small aliquot, quenching with MeOH, and checking LC-MS for the imine mass (M+Amine-H2O).
-
-
Reduction: Dilute the viscous mixture with absolute EtOH (
). Cool to 0°C. Add (1.5 equiv) portion-wise.-
Note:
is used here instead of STAB because the reaction pH is basic/neutral, and the imine is already "locked" by Titanium.
-
-
The "Titanium Workup" (Critical Step):
-
The Problem: Quenching Ti reactions with water creates a gelatinous
emulsion that is impossible to filter. -
The Solution: Add 2N
or slowly to the reaction mixture. The titanium will precipitate as a white, granular solid. -
Dilute with EtOAc. Filter the mixture through a pad of Celite. The filtrate will be a clear biphasic mixture.
-
-
Isolation: Separate the organic layer.[5] Extract the aqueous layer with EtOAc. Wash combined organics with brine, dry, and concentrate.
Mechanistic Insight & Troubleshooting
Mechanism of Ti-Mediated Activation
The success of Protocol B relies on the formation of a transient titanium-hemiaminal species which prevents the reversal of imine formation.
Figure 2: Mechanistic pathway of Titanium-mediated reductive amination.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (Ketone remains) | Carbonyl is too deactivated or sterically blocked. | Switch to Protocol B . Increase |
| Alcohol Byproduct (Reduction of Ketone) | Reductant added before imine formation was complete.[4] | Increase pre-stir time. Ensure molecular sieves are used if using Protocol A (though STAB is tolerant, dry conditions help). |
| Low Yield / Emulsion during workup | Titanium salts trapping product. | Use the 2N NaOH quench method described in Protocol B. Do not use simple water quench. |
| Pyrazine Ring Reduction | Over-reduction (rare with Borohydrides, common with Hydrogenation). | Avoid catalytic hydrogenation ( |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[7] Link
-
Bhattacharyya, S., et al. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure."[5][8] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532. Link
-
Miriyala, B., et al. "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines."[8] Tetrahedron, 2004, 60(7), 1463-1471. Link
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. designer-drug.com [designer-drug.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
1-(Pyrazin-2-YL)propan-1-amine as a building block in drug discovery
Application Note: 1-(Pyrazin-2-yl)propan-1-amine in Medicinal Chemistry
Executive Summary
In the modern landscape of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, 1-(Pyrazin-2-yl)propan-1-amine represents a high-value "chiral vertex" building block. Unlike achiral benzyl amines, this scaffold offers two distinct strategic advantages:
-
Physicochemical Modulation: The pyrazine ring acts as a bioisostere for phenyl or pyridine rings, significantly lowering lipophilicity (
) and increasing aqueous solubility due to its low basicity ( ) and high polarity. -
Vectorial Growth: The
-propyl substituent introduces a chiral center adjacent to the aromatic ring, allowing for the exploration of specific hydrophobic pockets (e.g., S1/S2 pockets in proteases or kinases) while "escaping flatland" to improve selectivity.
This guide details the technical profile, synthesis, and application protocols for integrating this building block into drug discovery workflows.
Technical Profile & Physicochemical Properties
Compound Identity:
-
IUPAC Name: 1-(Pyrazin-2-yl)propan-1-amine[1]
-
Common Name:
-Ethyl-2-pyrazinemethanamine -
CAS Number: 1182833-44-8 (Free Base), 1630907-31-1 (Dihydrochloride)
-
SMILES: CCC(N)C1=CN=CC=N1
Physicochemical Data:
| Property | Value | Significance in Drug Design |
| Molecular Weight | 137.18 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| H-Bond Donors | 1 (Amine) | Primary handle for amide coupling or reductive amination. |
| H-Bond Acceptors | 3 (2 Ring Ns, 1 Amine N) | Pyrazine nitrogens interact with hinge regions (kinases) or water networks. |
| cLogP | ~0.2 - 0.5 | Significantly lower than the phenyl analog ( |
| TPSA | ~51.8 Ų | Good permeability profile; contributes to polar surface area without excessive bulk. |
| Chirality | 1 Chiral Center (C | Enables stereoselective binding; requires resolution or asymmetric synthesis. |
Strategic Design Logic
The utility of 1-(Pyrazin-2-yl)propan-1-amine lies in its ability to correct "molecular obesity" (high lipophilicity) in lead compounds.
Bioisosteric Replacement Workflow
Replacing a benzyl amine with this pyrazine scaffold typically results in:
- LogP: -1.5 to -2.0 units.
-
Metabolic Stability: Pyrazines are generally less prone to oxidative metabolism (CYP450) at the ring carbons compared to phenyl rings, though the
-carbon remains a metabolic soft spot (addressable by fluorination or steric bulk).
Figure 1: Strategic logic for replacing phenyl rings with pyrazine to improve physicochemical properties.
Synthesis & Preparation Protocols
While commercially available, in-house preparation is often required for scale-up or specific isotopologue synthesis. The most robust route is the Reductive Amination of the corresponding ketone.
Protocol A: Reductive Amination from 1-(Pyrazin-2-yl)propan-1-one
Objective: Synthesize racemic 1-(Pyrazin-2-yl)propan-1-amine.
Reagents:
-
1-(Pyrazin-2-yl)propan-1-one (CAS 51369-99-4)[2]
-
Ammonium Acetate (
) -
Sodium Cyanoborohydride (
) -
Methanol (MeOH)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 1-(Pyrazin-2-yl)propan-1-one (1.0 eq) in dry MeOH (0.5 M concentration). Add Ammonium Acetate (10.0 eq) to ensure complete conversion to the imine.
-
Equilibration: Stir the mixture at room temperature for 1 hour under an inert atmosphere (
). -
Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (1.5 eq) portion-wise. Note: Evolution of
gas may occur. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]+ = 138.1).
-
Quench & Workup:
-
Quench with 1N HCl (to pH ~2) to decompose excess hydride.
-
Stir for 30 mins, then basify with 1N NaOH to pH >10.
-
Extract with Dichloromethane (DCM) x3.
-
Dry combined organics over
, filter, and concentrate.
-
-
Purification: The amine is polar. Purify via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile with 0.1% Formic Acid) or Amine-functionalized silica.
Protocol B: Chiral Resolution (Validation Step)
Since the amine is chiral, separating enantiomers is critical for SAR studies.
Method: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyrazine
transition). -
Outcome: Collect fractions for (R)- and (S)- enantiomers separately. Assign absolute configuration via X-ray crystallography of a derivative or by comparing optical rotation with literature standards.
Application Workflow: Fragment Growing
This building block is best utilized as a "Cap" or "Linker" in amide coupling reactions.
Protocol C: General Amide Coupling (HATU Method)
Context: Attaching the pyrazine amine to a carboxylic acid core (e.g., a kinase hinge binder).
Reagents:
-
Carboxylic Acid Core (1.0 eq)
-
1-(Pyrazin-2-yl)propan-1-amine (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Dry)
Procedure:
-
Activation: Dissolve the Carboxylic Acid in DMF (0.2 M). Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU. Stir for 5 minutes to form the activated ester (O-At ester).
-
Addition: Add the Pyrazine Amine.
-
Completion: Stir at Room Temperature for 2–4 hours.
-
Validation: Check LC-MS. The Pyrazine nitrogen is weakly basic (
), so it does not interfere with the coupling of the primary amine ( ). -
Isolation: Dilute with EtOAc, wash with saturated
and Brine. Concentrate and purify.
Visualizing the Synthetic Pathway
Figure 2: Synthetic workflow from commercial ketone to enantiopure amine building blocks.
References
-
Meanwell, N. A. (2017).[3] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
-
PubChem. (2025). Compound Summary for CID 522284: 1-(Pyrazin-2-yl)propan-1-one. National Library of Medicine. [Link]
Sources
Application Notes and Protocols for Bioconjugation Utilizing 1-(Pyrazin-2-YL)propan-1-amine
Introduction: Harnessing the Potential of Pyrazine Scaffolds in Bioconjugation
The field of bioconjugation is continually evolving, driven by the need for novel reagents that offer unique properties for labeling, tracking, and targeting biomolecules. Pyrazine derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Their inherent biological relevance and synthetic tractability make them attractive scaffolds for the development of new bioconjugation reagents.[5][6] This guide introduces 1-(Pyrazin-2-YL)propan-1-amine, a primary amine-containing pyrazine derivative, as a versatile building block for the covalent modification of proteins and other biomolecules.
1-(Pyrazin-2-YL)propan-1-amine presents a unique opportunity to incorporate a pyrazine moiety onto a biological target. The pyrazine ring system is known to participate in various biological interactions and can serve as a hydrogen bond acceptor.[7] By attaching this small molecule, researchers can potentially modulate the biological activity of the target, introduce a unique spectral handle, or create a novel antigen for antibody development. This document provides a comprehensive overview of the principles and detailed protocols for the successful bioconjugation of 1-(Pyrazin-2-YL)propan-1-amine to proteins via its primary amine group, a common and accessible target for covalent modification.[8][9]
Core Principles of Amine-Reactive Bioconjugation with 1-(Pyrazin-2-YL)propan-1-amine
The primary amine (-NH2) of 1-(Pyrazin-2-YL)propan-1-amine serves as the reactive handle for its covalent attachment to biomolecules.[10] This nucleophilic group readily reacts with a variety of electrophilic crosslinkers, most notably N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[8][11] The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[9] Given that lysine residues are often abundant and exposed on the surface of proteins, they provide multiple sites for conjugation.[8]
The choice of crosslinker is critical and depends on the desired application. For direct labeling, a heterobifunctional crosslinker containing an amine-reactive group (e.g., NHS ester) and another functional group for linking to a reporter molecule (e.g., a fluorophore or biotin) can be used to first modify 1-(Pyrazin-2-YL)propan-1-amine. Alternatively, a homobifunctional crosslinker can be used to link two biomolecules, with one being modified with the pyrazine derivative. For the purpose of these protocols, we will focus on the direct attachment of 1-(Pyrazin-2-YL)propan-1-amine to a protein using a heterobifunctional crosslinker strategy.
A critical parameter in amine-reactive chemistry is the reaction pH. The primary amine must be in its deprotonated, nucleophilic state to react efficiently with the NHS ester. Therefore, reactions are typically performed at a slightly basic pH, usually between 7.2 and 8.5. However, it is important to note that the hydrolysis of the NHS ester is also accelerated at higher pH, which can compete with the desired conjugation reaction.[12] Careful optimization of the pH is therefore essential for achieving a good balance between amine reactivity and NHS ester stability.
Experimental Workflow for Protein Conjugation
The overall workflow for conjugating 1-(Pyrazin-2-YL)propan-1-amine to a protein involves three main stages: activation of a payload with an amine-reactive crosslinker, reaction of the activated payload with the protein, and finally, purification of the resulting bioconjugate.
Caption: General workflow for the bioconjugation of 1-(Pyrazin-2-YL)propan-1-amine to a protein.
Detailed Protocols
Protocol 1: Conjugation of 1-(Pyrazin-2-YL)propan-1-amine to a Model Protein (e.g., Bovine Serum Albumin - BSA) using a Heterobifunctional NHS-Ester Crosslinker
This protocol describes the labeling of BSA with 1-(Pyrazin-2-YL)propan-1-amine using a commercially available NHS-ester crosslinker that introduces a payload (e.g., a fluorescent dye or biotin). For this example, we will use a generic NHS-ester activated payload.
Materials and Reagents:
-
1-(Pyrazin-2-YL)propan-1-amine[10]
-
Bovine Serum Albumin (BSA)
-
NHS-Ester activated payload (e.g., NHS-fluorescein, NHS-biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3)
-
Desalting columns (e.g., PD-10)[9]
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Preparation of Reagent Solutions:
-
1-(Pyrazin-2-YL)propan-1-amine Stock Solution: Prepare a 10 mM stock solution of 1-(Pyrazin-2-YL)propan-1-amine in anhydrous DMF or DMSO.
-
NHS-Ester Activated Payload Stock Solution: Prepare a 10 mM stock solution of the NHS-ester activated payload in anhydrous DMF or DMSO. Note: NHS esters are moisture-sensitive; use anhydrous solvents and handle quickly.
-
BSA Solution: Prepare a 5 mg/mL solution of BSA in PBS (pH 7.4).
-
-
Activation of the Payload (Optional - if not using a pre-activated pyrazine derivative):
-
This step is for activating a payload with an NHS ester before reacting with the pyrazine amine. If your pyrazine derivative is already functionalized, proceed to step 3.
-
In a microcentrifuge tube, combine a 1.5-fold molar excess of the NHS-ester activated payload with the 1-(Pyrazin-2-YL)propan-1-amine stock solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Conjugation to BSA:
-
Transfer the BSA solution to a new reaction tube.
-
Adjust the pH of the BSA solution to 8.0-8.5 by adding a small volume of 0.1 M sodium bicarbonate buffer. This is crucial for ensuring the primary amines on the protein are deprotonated and reactive.
-
Add a 10 to 20-fold molar excess of the activated pyrazine payload solution to the BSA solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring or rocking. Protect from light if using a fluorescent payload.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted pyrazine-payload by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with PBS (pH 7.4).[9]
-
Collect the protein-containing fractions as per the manufacturer's instructions.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): For fluorescent payloads, the DOL can be estimated using spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the payload at its maximum absorbance wavelength.
-
Mass Spectrometry: For a more precise characterization, the molecular weight of the conjugate can be determined by mass spectrometry (e.g., ESI-MS or MALDI-MS).[13][14][15][16] This will confirm the covalent attachment and can provide information on the distribution of the number of pyrazine moieties per protein molecule.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm that the protein has not been significantly degraded or aggregated during the conjugation process.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| pH of Conjugation Reaction | 7.2 - 8.5 | Balances the need for deprotonated primary amines for nucleophilic attack with the stability of the NHS ester, which hydrolyzes at higher pH. |
| Molar Ratio (Pyrazine-Payload:Protein) | 10:1 to 50:1 | A molar excess of the labeling reagent drives the reaction to completion. The optimal ratio should be determined empirically to achieve the desired degree of labeling without causing protein precipitation. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used for longer incubations to minimize potential protein degradation. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Sufficient time for the conjugation reaction to proceed. Longer times may be needed for less concentrated protein solutions. |
| Quenching Reagent (Optional) | 50 mM Tris or Glycine, pH 7.4 | A primary amine-containing buffer can be added to quench any unreacted NHS ester, preventing further reaction. |
Visualizing the Reaction Mechanism
The core of the bioconjugation reaction is the nucleophilic attack of the primary amine of 1-(Pyrazin-2-YL)propan-1-amine on the electrophilic carbonyl carbon of the NHS ester.
Caption: Mechanism of amide bond formation between the pyrazine amine and an NHS ester.
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of amine-reactive bioconjugation.[8][11][12][17] To ensure the success and reproducibility of these experiments, it is imperative to incorporate validation steps. The characterization of the final conjugate is a critical component of this self-validating system.
-
Confirmation of Conjugation: As mentioned, techniques like mass spectrometry are invaluable for confirming the covalent modification and determining the degree of labeling.[13][14][18]
-
Assessment of Protein Integrity: SDS-PAGE analysis is essential to check for any signs of protein degradation or aggregation that may have occurred during the conjugation process.
-
Functional Assays: If the target protein has a known biological activity (e.g., an enzyme or an antibody), performing a functional assay after conjugation is crucial to determine if the modification has impacted its function.
By systematically applying these characterization methods, researchers can be confident in the quality and consistency of their 1-(Pyrazin-2-YL)propan-1-amine bioconjugates.
References
-
RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Kumar, A. S., & Seba, M. C. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences.
-
PubChem. 1-(Pyrazin-2-yl)propan-2-one. National Center for Biotechnology Information. [Link]
- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.
-
PubMed. (2011). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. [Link]
- Dirksen, A., et al. (2006). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation.
- Google Patents. Process of producing pyrazinamide.
-
ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from.... [Link]
-
PubMed. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. [Link]
-
Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
YouTube. (2020). Synthesis and reactions of Pyrazine. [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]
-
Creative Biolabs. Chemical Conjugation. [Link]
-
ResearchGate. How to conjugate two primary amines?. [Link]
-
PubMed. (2018). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. [Link]
-
National Institutes of Health. (2016). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. [Link]
-
ACS Publications. (1996). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. [Link]
-
Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. [Link]
-
Spectroscopy Online. (2024). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. [Link]
-
Quanta BioDesign. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
-
National Institutes of Health. (2015). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). [Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajphs.com [ajphs.com]
- 6. ijbpas.com [ijbpas.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 10. 1182833-44-8|1-(Pyrazin-2-yl)propan-1-amine|BLD Pharm [bldpharm.com]
- 11. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. enovatia.com [enovatia.com]
- 17. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyrazin-2-yl)propan-1-amine
Welcome to the technical support center for the synthesis of 1-(Pyrazin-2-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will focus on the most prevalent and logical synthetic pathway—reductive amination of 1-(Pyrazin-2-yl)propan-1-one—providing in-depth, experience-driven advice to help you troubleshoot issues and significantly improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(Pyrazin-2-yl)propan-1-amine, and why might I be experiencing low yields?
The most direct and widely employed method for synthesizing 1-(Pyrazin-2-yl)propan-1-amine is the reductive amination of its corresponding ketone precursor, 1-(Pyrazin-2-yl)propan-1-one.[1] This reaction is typically performed as a one-pot synthesis where the ketone reacts with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired primary amine.[2]
Low yields in this synthesis can stem from several factors:
-
Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine, leading to unreacted starting material.
-
Side Reactions: The reducing agent might prematurely reduce the starting ketone to an alcohol byproduct. Alternatively, the product amine can react with remaining ketone, leading to secondary amine impurities.
-
Suboptimal Reaction Conditions: The choice of solvent, pH, temperature, and reducing agent is critical and can dramatically impact the reaction's efficiency.[3]
-
Poor Starting Material Quality: Impurities in the starting ketone, 1-(Pyrazin-2-yl)propan-1-one, will invariably lead to lower yields and purification difficulties.
-
Product Degradation or Loss During Work-up: Pyrazinyl amines can be sensitive, and improper work-up or purification techniques can lead to significant product loss.
The following sections will address how to systematically troubleshoot and optimize each of these variables.
Q2: My primary issue seems to be incomplete conversion of the starting ketone. How can I optimize the imine formation step?
The formation of the imine is a critical, equilibrium-driven step. To drive the reaction forward, you must address two key parameters: pH and water removal.
-
pH Control: Imine formation is typically acid-catalyzed. The pH must be carefully controlled, usually within the 4.5-6.0 range .
-
Why? If the medium is too acidic (pH < 4), the ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), halting the initial attack on the carbonyl. If the medium is too basic (pH > 8), there isn't sufficient acid to catalyze the dehydration of the hemiaminal intermediate.[1]
-
Practical Tip: Use a mild acid catalyst like acetic acid. For one-pot reactions using hydride reagents, the choice of reagent itself can help buffer the system. For example, sodium triacetoxyborohydride releases acetic acid upon reaction, helping to maintain an optimal pH.[4]
-
-
Water Removal: The formation of the imine from the hemiaminal intermediate releases a molecule of water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the product.
-
Practical Tip: In a two-step process, you can use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water. For a one-pot reaction, adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.
-
Q3: Which reducing agent is best suited for the reductive amination of 1-(Pyrazin-2-yl)propan-1-one?
The choice of reducing agent is arguably the most critical decision in this synthesis. The ideal reagent should selectively reduce the C=N bond of the imine without significantly reducing the C=O bond of the starting ketone or the pyrazine ring itself.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid (cat.), 1,2-DCE or THF, RT | Highly selective for imines/iminium ions over ketones.[4] Tolerates a wide range of functional groups. Mild conditions. | Relatively expensive. Stoichiometric use. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 (AcOH) | Selectively reduces imines at mildly acidic pH.[2] Good for one-pot reactions. | Highly toxic (releases HCN at low pH). Stoichiometric. |
| Catalytic Hydrogenation | H₂ (balloon or Parr shaker), Pd/C, EtOH or MeOH | "Green" and cost-effective. High efficiency. | May reduce the pyrazine ring under harsh conditions (high pressure/temp). Requires specialized equipment. |
| Leuckart-Wallach Reaction | Ammonium formate or Formamide, 160-190 °C | Inexpensive reagents.[5] | High temperatures required. Often results in N-formylated byproducts that require a separate hydrolysis step.[6] Yields can be variable. |
Senior Scientist Recommendation: For laboratory-scale synthesis focused on achieving high yield and purity, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity and mild reaction conditions, which minimize side reactions.[4]
Q4: I'm observing significant byproduct formation. What are the likely side reactions and how can I prevent them?
Byproduct formation is a common cause of low yields. Understanding the potential side reactions is key to mitigating them.
-
Alcohol Formation: The most common byproduct is 1-(pyrazin-2-yl)propan-1-ol, formed from the direct reduction of the starting ketone.
-
Cause: This occurs when the reducing agent is too reactive towards the ketone or when imine formation is slow.
-
Solution: Use a more selective reducing agent like NaBH(OAc)₃.[4] Ensure the imine has sufficient time to form before the reduction step (if performing a two-step process) or that the kinetics of imine formation are favored in a one-pot reaction.
-
-
Secondary Amine Formation: The desired primary amine product can react with another molecule of the starting ketone to form a secondary amine after reduction.
-
Cause: The product amine is nucleophilic and competes with the ammonia source.
-
Solution: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This statistically favors the formation of the primary amine.
-
-
Pyrazine Ring Reduction: Under harsh reduction conditions (e.g., high-pressure hydrogenation with certain catalysts), the aromatic pyrazine ring can be reduced to a piperazine or dihydropyrazine.
-
Cause: Overly aggressive reducing conditions.
-
Solution: Avoid high-pressure/high-temperature hydrogenation. Stick to milder chemical reducing agents or controlled hydrogenation conditions.
-
Caption: Key side reactions in the synthesis of 1-(Pyrazin-2-yl)propan-1-amine.
Q5: What is the best way to synthesize and purify the 1-(Pyrazin-2-yl)propan-1-one precursor?
A high-quality starting material is essential for a high-yielding final step. The most common method for synthesizing this ketone is likely a Friedel-Crafts acylation of pyrazine with propionyl chloride or propionic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[7]
Purification of the Ketone: The crude ketone can be purified by:
-
Aqueous Work-up: Carefully quenching the reaction mixture with ice/water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Column Chromatography: Flash chromatography on silica gel is highly effective for removing unreacted starting materials and polar byproducts. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Q6: How should I approach the work-up and purification of the final amine product?
Amines, being basic, require a specific work-up procedure to ensure efficient extraction and purification.
-
Quench and Basify: After the reaction is complete, quench any remaining reducing agent (e.g., by adding water or acetone slowly). Then, basify the aqueous solution with NaOH or K₂CO₃ to a pH > 10. This deprotonates the amine salt, converting it to the free base which is soluble in organic solvents.
-
Liquid-Liquid Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.[8] Combining the organic layers, drying over anhydrous sodium sulfate (Na₂SO₄), and concentrating under reduced pressure will yield the crude product.
-
Purification:
-
Column Chromatography: While possible, primary amines can sometimes streak on silica gel. Using a mobile phase containing a small amount of triethylamine (~1%) or ammonia in methanol can help achieve better separation.
-
Acid Salt Formation (Recommended for High Purity): A highly effective method for purifying amines is to convert the crude product into a salt. Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The amine hydrochloride salt will often precipitate as a solid, leaving many organic impurities behind in the solvent.[9] The pure salt can then be collected by filtration. The free base can be regenerated by dissolving the salt in water and basifying, followed by extraction.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(Pyrazin-2-yl)propan-1-one (Precursor)
This protocol is a representative procedure based on Friedel-Crafts acylation principles.[7]
Materials:
-
Pyrazine
-
Propionyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add pyrazine (1.0 equivalent) to the suspension.
-
Add propionyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Protocol 2: Synthesis of 1-(Pyrazin-2-yl)propan-1-amine via Reductive Amination
This protocol utilizes the highly selective sodium triacetoxyborohydride.[4]
Materials:
-
1-(Pyrazin-2-yl)propan-1-one
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional, catalyst)
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Buy 1-(Pyrazin-2-yl)propan-1-one | 51369-99-4 [smolecule.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Storage conditions to prevent oxidation of 1-(Pyrazin-2-YL)propan-1-amine
Technical Support Center: 1-(Pyrazin-2-YL)propan-1-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 1-(Pyrazin-2-YL)propan-1-amine to prevent oxidative degradation. Given the compound's structural features—a primary amine attached to a pyrazine ring—it is highly susceptible to oxidation, which can compromise experimental outcomes. This document outlines the causes of degradation and provides actionable protocols to maintain sample integrity.
Frequently Asked Questions (FAQs)
Q1: What makes 1-(Pyrazin-2-YL)propan-1-amine prone to oxidation?
A1: The susceptibility of 1-(Pyrazin-2-YL)propan-1-amine to oxidation stems from two key structural features:
-
The Primary Amine Group: The nitrogen atom in the primary amine has a lone pair of electrons, making it a site for oxidation. Atmospheric oxygen can abstract a hydrogen atom, leading to the formation of radical intermediates that can further react to form imines, oximes, or undergo C-N bond cleavage.
-
The Pyrazine Ring: Pyrazine is an electron-deficient aromatic heterocycle due to the presence of two nitrogen atoms.[1] However, the ring can be susceptible to attack by radicals and can participate in complex degradation pathways, especially when activated by the amine substituent. The oxidation of similar heterocyclic amines is a known phenomenon that can lead to the formation of colored impurities and loss of compound efficacy.[2]
Q2: What are the ideal storage conditions to minimize oxidation?
A2: To ensure the long-term stability of 1-(Pyrazin-2-YL)propan-1-amine, we recommend the following storage protocol. These conditions are designed to mitigate exposure to oxygen, light, and moisture, which are the primary drivers of degradation.[3][4]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (long-term); 2-8°C (short-term) | Reduces the rate of chemical reactions, including oxidation.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the oxidation process.[4] |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light, which can catalyze oxidation, and provides a non-reactive, airtight seal.[3] |
| Form | Solid (lyophilized powder if possible) | Minimizes mobility of reactants and potential interactions with solvents. |
| Handling | In a glovebox or using Schlenk line techniques | Prevents exposure to atmospheric oxygen and moisture during weighing and dispensing.[6] |
Q3: Should I store the compound as a solid or in solution?
A3: Storing the compound as a dry, solid powder is strongly recommended. If a solution is necessary for your workflow, prepare it fresh before use. If short-term storage of a stock solution is unavoidable, use a deoxygenated, anhydrous aprotic solvent (e.g., anhydrous THF, dioxane, or toluene) and store it under an inert atmosphere at -20°C. Avoid protic solvents like methanol or ethanol for storage, as they can participate in degradation pathways.
Q4: Can antioxidants be used to stabilize 1-(Pyrazin-2-YL)propan-1-amine?
A4: While the addition of antioxidants can be a strategy to mitigate oxidation in some applications, it is not a standard practice for storing pure compounds as it introduces a potential contaminant. However, for certain formulations, phenolic antioxidants like Butylated Hydroxytoluene (BHT) or certain flavonoids have been shown to reduce the formation of heterocyclic amine oxidation products.[7][8][9] If you choose to explore this, extensive validation is required to ensure the antioxidant does not interfere with your downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during the storage and use of 1-(Pyrazin-2-YL)propan-1-amine that may indicate oxidative degradation.
Problem: My sample has changed color from off-white to yellow or brown.
-
Likely Cause: The formation of colored byproducts is a classic indicator of amine oxidation. The initial oxidation products can undergo further reactions, including polymerization, to form higher molecular weight, colored impurities.
-
Recommended Action:
-
Assess the extent of degradation: Use an analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of the sample.[10][11]
-
Consider repurification: If the degradation is minor, repurification via column chromatography or recrystallization may be possible. However, this may not be feasible for highly degraded samples.
-
Discard if necessary: If significant degradation has occurred, it is best to discard the sample to avoid compromising your experimental results.
-
Problem: I am observing unexpected peaks in my analytical data (NMR, LC-MS).
-
Likely Cause: The presence of new peaks, especially those with a mass corresponding to the addition of one or more oxygen atoms (M+16, M+32), strongly suggests oxidation. Common oxidation products of primary amines include the corresponding imine, oxime, or hydroxylamine.
-
Recommended Action:
-
Characterize the impurities: Use High-Resolution Mass Spectrometry (HRMS) and 2D NMR techniques to identify the structure of the oxidation byproducts.
-
Review your storage and handling procedures: Ensure that all steps are performed under strictly anaerobic and anhydrous conditions.
-
Implement a Quality Control (QC) check: Before each use, run a quick purity check (e.g., TLC) to confirm the integrity of the compound.
-
Workflow for Troubleshooting Compound Degradation
Caption: Troubleshooting workflow for suspected oxidation.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing under Inert Atmosphere
This protocol describes the procedure for safely handling 1-(Pyrazin-2-YL)propan-1-amine to prevent exposure to air and moisture.
-
Preparation:
-
Place the sealed vial of the compound, a clean spatula, a weighing boat, and any necessary solvents in the antechamber of a glovebox.
-
Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels.
-
Alternatively, set up a Schlenk line with a supply of dry argon or nitrogen.
-
-
Equilibration:
-
Allow the sealed vial to equilibrate to the ambient temperature inside the glovebox or on the benchtop next to the Schlenk line for at least 30 minutes. This prevents moisture condensation on the cold surface of the vial.
-
-
Dispensing:
-
Inside the glovebox or under a positive pressure of inert gas from the Schlenk line, carefully open the vial.
-
Quickly weigh the desired amount of the compound into the weighing boat and transfer it to your reaction vessel.
-
Minimize the time the vial is open.
-
-
Resealing and Storage:
-
Wipe the threads of the vial with a lint-free cloth to ensure a good seal.
-
Securely close the cap.
-
For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Place the vial back into secondary containment and return it to the recommended storage temperature (-20°C).
-
Potential Oxidation Sites on 1-(Pyrazin-2-YL)propan-1-amine
Caption: Potential sites of oxidation on the molecule.
References
-
PubChem. 1-(Pyrazin-2-yl)propan-2-one. National Center for Biotechnology Information. [Link]
-
Felton, J.S., et al. (2010). Use of antioxidants to minimize the human health risk associated to mutagenic/carcinogenic heterocyclic amines in food. ResearchGate.[Link]
-
Voice, A.K., et al. (2012). Analytical methods used to quantify amine oxidation. ResearchGate.[Link]
-
Tassinari, R., et al. (1956). Chemistry of Pyrazine and its Derivatives. I. The Hypohalite Oxidation of Acetonyl- and Phenacylpyrazine. ACS Publications.[Link]
-
Tan, K.L., et al. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.[Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.[Link]
-
Gorrod, J.W., et al. (1978). Thin-layer chromatography of amine oxidation products. Analytical Chemistry.[Link]
-
Oguri, A., et al. (1998). Inhibitory effects of antioxidants on formation of heterocyclic amines. PubMed.[Link]
-
Lehtonen, P. (2011). Chromatographic determination of amines in food samples. University of Helsinki.[Link]
-
Organic Chemistry Portal. Pyrazole synthesis.[Link]
-
Wikipedia. Pyrazine.[Link]
-
Kim, H.S., et al. (2021). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Food Science of Animal Resources.[Link]
-
Magistrelli, L., et al. (2022). Exploring the Role of Food and Food-Related Compounds in Parkinson's Disease. MDPI.[Link]
-
Sheilan, M. (2018). Chemical analysis in amine system operations. EPTQ.[Link]
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents.[Link]
-
Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH.[Link]
-
Swan, G.A. (1964). Mechanisms of the oxidation of organic amines by oxygen and by free radical oxidizing agents. DTIC.[Link]
-
Murkovic, M., et al. (1998). Antioxidant spices reduce the formation of heterocyclic amines in fried meat. Academia.edu.[Link]
- Winnek, P.S. (1946). Preparation of 2-aminopyrazine.
-
Comprehensive Organic Chemistry. (1984). Pyrazines. ScienceDirect.[Link]
-
PubChem. 1-(Pyrrolidin-1-yl)propan-2-amine. National Center for Biotechnology Information. [Link]
-
Slideshare. Synthesis and reactions of Pyrazine.[Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.[Link]
-
Zhang, A.Y., et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed.[Link]
-
PubChem. Aminopyrazine. National Center for Biotechnology Information. [Link]
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ossila.com [ossila.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of antioxidants on formation of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the reduction of heterocyclic amines by marinated natural materials in pork belly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Making sure you're not a bot! [helda.helsinki.fi]
Technical Support Center: Strategies for Scaling Up 1-(Pyrazin-2-yl)propan-1-amine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the production of 1-(Pyrazin-2-yl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning from laboratory-scale synthesis to pilot and manufacturing scales. Our focus is on providing practical, field-proven insights grounded in robust scientific principles to ensure your scale-up campaigns are efficient, safe, and successful.
Section 1: Core Synthetic Strategy for Scale-Up
The successful scale-up of any active pharmaceutical ingredient (API) or intermediate begins with a sound and scalable synthetic route. For 1-(Pyrazin-2-yl)propan-1-amine, a chiral amine, the most prevalent and industrially viable method is the reductive amination of a carbonyl precursor.
FAQ 1: What is the most robust synthetic route for scaling the production of 1-(Pyrazin-2-yl)propan-1-amine?
Answer:
The most reliable and widely adopted route for multi-kilogram production is the reductive amination of 2-propionylpyrazine with an ammonia source, followed by reduction of the intermediate imine.[1] This one-pot or two-step process is generally high-yielding and avoids many of the harsh reagents or difficult-to-control reactions associated with other amination methods.[2]
The core transformation involves two key steps:
-
Imine Formation: The ketone (2-propionylpyrazine) reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form a pyrazinyl imine intermediate. This is an equilibrium process, often favored by removing the water byproduct.
-
Reduction: The C=N bond of the imine is selectively reduced to a C-N single bond to yield the final primary amine. This can be achieved using various reducing agents, with the choice being critical for scalability, safety, and cost.[3]
This approach is favored for scale-up due to its convergence, high atom economy, and the availability of a wide range of well-understood reducing agents.
Caption: General workflow for reductive amination synthesis.
Section 2: Troubleshooting the Reductive Amination Reaction
Even with a robust route, scaling up introduces variables that can impact reaction performance. Here, we address common issues encountered during the reductive amination process.
FAQ 2: My reaction shows low conversion of the starting ketone. What are the likely causes and solutions?
Answer:
Low conversion is a frequent scale-up challenge often linked to catalyst activity, imine formation equilibrium, or reagent quality.
-
Cause 1: Inefficient Imine Formation: The initial equilibrium may not favor the imine. On a larger scale, localized concentration gradients and inefficient water removal can hinder this step.
-
Solution: For reactions where water removal is critical (e.g., using Dean-Stark apparatus at lab scale), ensure your large-scale reactor has an efficient condenser or consider using a chemical drying agent like magnesium sulfate or molecular sieves, although the latter can be costly at scale. Alternatively, using an ammonia source like ammonium acetate can help drive the reaction forward.
-
-
Cause 2: Catalyst Inactivity (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst may be the issue.
-
Solution:
-
Catalyst Poisoning: Ensure starting materials and solvents are free from sulfur, thiols, or strong chelating agents.
-
Insufficient Mixing: In large reactors, inadequate agitation can prevent the catalyst from being properly suspended, reducing the effective surface area. Verify that the agitation speed is sufficient to create a uniform slurry.
-
Poor Catalyst Quality: Use a reputable supplier and consider a catalyst screening to find the optimal one for your specific substrate.
-
-
-
Cause 3: Reducing Agent Degradation: Hydride-based reducing agents (e.g., sodium borohydride derivatives) can be sensitive to moisture.
-
Solution: Ensure all reagents and solvents are appropriately dried (KF titration is recommended). Purchase reagents in smaller containers to minimize exposure to air and moisture over time.
-
FAQ 3: I'm observing significant formation of the secondary amine by-product. How can I minimize this?
Answer:
The formation of a secondary amine, where the newly formed primary amine reacts with another molecule of the ketone, is a common side reaction.[2] This occurs because the product amine is often more nucleophilic than the ammonia source.
-
Cause: A high concentration of the primary amine product in the presence of unreacted ketone.
-
Solutions:
-
Use a Large Excess of the Ammonia Source: This is the most common and effective strategy. By Le Châtelier's principle, a high concentration of ammonia (or its equivalent) will outcompete the product amine for reaction with the ketone. A 5-10 fold excess is common.
-
Control the Order and Rate of Addition: In a stepwise procedure, form the imine first, then add the reducing agent. In a one-pot reaction, slowly adding the reducing agent can help maintain a low concentration of the product amine, minimizing its chance to react further.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for its selectivity in reducing the imine in the presence of the ketone, which can help mitigate side reactions.[3]
-
| Reducing Agent | Typical Use Case | Scale-Up Advantages | Scale-Up Disadvantages |
| H₂/Pd-C (or other metals) | Catalytic Hydrogenation | High atom economy, low cost, environmentally benign by-products. | Requires specialized high-pressure equipment; catalyst can be pyrophoric and requires careful handling; potential for catalyst poisoning. |
| Sodium Borohydride (NaBH₄) | General Reductions | Inexpensive, easy to handle. | Less selective; can reduce aldehydes/ketones; generates flammable hydrogen gas upon quenching. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective Imine Reduction | Highly selective for imines at acidic pH.[2] | Highly toxic (releases HCN gas in strong acid); significant waste disposal concerns. Generally avoided for large-scale production. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective Reductive Amination | Highly selective, mild, does not require pH control.[3] | More expensive than NaBH₄; generates acetic acid waste. |
Section 3: Strategies for Stereochemical Control at Scale
Since 1-(Pyrazin-2-yl)propan-1-amine is chiral, obtaining a single enantiomer is paramount for most pharmaceutical applications.[4] The choice between asymmetric synthesis and chiral resolution is a critical decision point in process development.
Caption: Decision tree for selecting a stereochemical control strategy.
FAQ 4: What are the primary strategies for obtaining an enantiomerically pure product, and how do they compare for scale-up?
Answer:
There are two main industrial strategies:
-
Asymmetric Synthesis: This involves creating the desired enantiomer directly. Methods include asymmetric hydrogenation of the imine using a chiral catalyst or using a chiral auxiliary.[5][6]
-
Pros: More atom-economical (no wasted enantiomer), potentially fewer steps.
-
Cons: Requires development of a new catalytic system, which can be expensive (chiral ligands, transition metals); may be sensitive to impurities.
-
-
Chiral Resolution: This involves synthesizing the racemic amine and then separating the two enantiomers. The most common method at scale is diastereomeric salt crystallization .[7]
-
Pros: Utilizes a potentially simpler and cheaper racemic synthesis; technology is well-established and robust.
-
Cons: Theoretical maximum yield is 50% unless the unwanted enantiomer can be racemized and recycled; generates more waste (higher E-Factor).[7]
-
For early-stage development and rapid scale-up, chiral resolution is often faster to implement if a good resolving agent is found.[8] For long-term, large-scale manufacturing, an efficient asymmetric synthesis is usually more cost-effective.
FAQ 5: My diastereomeric salt resolution is inefficient. How can I optimize it for a multi-kilogram scale?
Answer:
Inefficient resolution is often due to suboptimal solvent selection or poor control over crystallization kinetics.
-
Cause 1: Poor Solvent Choice: The solvent system must provide a significant solubility difference between the two diastereomeric salts.[9]
-
Solution: Comprehensive Solvent Screening. Screen a variety of solvents (e.g., alcohols like methanol, ethanol, isopropanol; ketones like acetone; esters like ethyl acetate; and their mixtures with water). The goal is to find a system where one salt is sparingly soluble and crystallizes out, while the other remains in the mother liquor.
-
-
Cause 2: Uncontrolled Crystallization: Rapid cooling or spontaneous nucleation can lead to the co-precipitation of both diastereomers, resulting in low enantiomeric excess (e.e.).
-
Solution: Controlled Cooling and Seeding.
-
Temperature Profile: Implement a slow, controlled cooling ramp. A typical profile might be to heat to reflux to ensure complete dissolution, cool to an intermediate temperature (e.g., 60 °C) over 1-2 hours, and then slowly cool to room temperature or below over several hours.
-
Seeding: Introduce a small amount of the desired, pure diastereomeric salt at a temperature where the solution is slightly supersaturated. This provides a template for controlled crystal growth and can dramatically improve both yield and purity.
-
-
Experimental Protocol: Diastereomeric Salt Resolution of a Chiral Amine
This protocol provides a general framework. Specific solvents, temperatures, and equivalents must be optimized for 1-(Pyrazin-2-yl)propan-1-amine.
-
Dissolution: In a suitable reactor, charge the racemic amine (1.0 eq) and the chosen solvent (e.g., methanol, 5-10 volumes). Begin agitation.
-
Resolving Agent Addition: Add a solution of the chiral resolving agent (e.g., L-(+)-Tartaric acid, 0.5-1.0 eq) in the same solvent to the amine solution. The amount of resolving agent is a critical parameter to optimize.
-
Heating: Heat the mixture to reflux (or a temperature sufficient for complete dissolution) and hold for 30-60 minutes to ensure all solids are dissolved.
-
Controlled Cooling: Slowly cool the solution according to your optimized temperature profile (e.g., 10 °C/hour).
-
Seeding (Optional but Recommended): At the predetermined seeding temperature, add 0.1-1.0% (by weight of the expected product) of pure seed crystals of the desired diastereomeric salt.
-
Maturation: Hold the slurry at the final temperature (e.g., 0-5 °C) with gentle agitation for 2-4 hours to allow crystallization to complete.
-
Isolation: Filter the solid product and wash the cake with a small amount of cold solvent.
-
Drying: Dry the solid diastereomeric salt under vacuum.
-
Liberation of Free Amine: Dissolve the salt in water and basify with an inorganic base (e.g., NaOH, K₂CO₃) to a pH > 12. Extract the free amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer, and concentrate to yield the enantiomerically enriched amine.
Section 4: Advanced Topics: Continuous Flow Processing
FAQ 6: Is continuous flow processing a viable option for this synthesis, and what are its advantages for scale-up?
Answer:
Yes, continuous flow processing is an excellent and increasingly adopted strategy for scaling up the synthesis of pyrazine derivatives and other APIs.[10][11]
-
Advantages of Continuous Flow:
-
Enhanced Safety: Reactions involving hazardous reagents (e.g., strong reducing agents) or exothermic events are managed more safely by containing them within a small reactor volume at any given time. For catalytic hydrogenation, the amount of hydrogen and pyrophoric catalyst in the reactor is minimal, significantly reducing risk.[11]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for precise temperature control, preventing hot spots and reducing the formation of thermal degradation by-products.[10]
-
Improved Consistency and Yield: Steady-state operation ensures that every molecule experiences the same reaction conditions, leading to a more consistent product quality and often higher yields compared to batch processing.[12]
-
Facilitated Scale-Up: Scaling up is achieved by running the system for a longer duration ("scaling out") or by using multiple reactors in parallel, rather than redesigning for a larger, fundamentally different reactor vessel.[10]
-
A continuous flow setup for the reductive amination of 2-propionylpyrazine could involve pumping streams of the ketone, ammonia source, and solvent through a heated static mixer to form the imine, followed by introduction into a packed-bed reactor containing a solid-supported reducing agent or a catalyst for hydrogenation.
References
-
Sciencemadness.org. (2020). Pyrazine Synthesis. Available at: [Link]
-
de la Torre, M. C., & Gotor-Fernández, V. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Available at: [Link]
-
Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]
-
Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ResearchGate. (2007). Asymmetric Synthesis of 1‐(2‐Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2‐Pyrroleimines. Available at: [Link]
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Lindsay-Scott, P. J., et al. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
Chad's Prep. (2018). Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]
-
National Institutes of Health. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Available at: [Link]
-
ResearchGate. (2009). Greener approach toward one pot route to pyrazine synthesis. Available at: [Link]
-
ResearchGate. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Available at: [Link]
-
University of Glasgow. Studies In Pyrazine Chemistry. Available at: [Link]
-
MDPI. (2023). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
-
Yale University. Asymmetric Synthesis of Amines. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
-
protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Available at: [Link]
-
ResearchGate. Main reaction pathways for the formation of pyrazine derivatives. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. Available at: [Link]
-
ResearchGate. (2022). Control strategies of pyrazines generation from Maillard reaction. Available at: [Link]
-
ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Available at: [Link]
-
Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Spectral Interpretation of 1-(Pyrazin-2-yl)propan-1-amine
Executive Summary
1-(Pyrazin-2-yl)propan-1-amine is a critical pharmacophore often found in kinase inhibitors and fragment-based drug discovery campaigns. Its structural duality—combining an electron-deficient pyrazine ring with a chiral, aliphatic amine tail—presents unique challenges in NMR spectroscopy.
This guide provides a definitive interpretation of its 1H NMR spectrum. Unlike standard spectral lists, this document compares two distinct analytical approaches: Method A (Routine Screening in
Structural Context & Theoretical Basis[1]
Before interpreting the spectrum, we must establish the magnetic environment of the nuclei.
The Molecule
The structure consists of a pyrazine ring substituted at the 2-position. The substituent is a propyl chain with a primary amine at the
-
Pyrazine Ring: Highly electron-deficient due to two nitrogen atoms. This exerts a strong deshielding effect (Ring Current + Inductive effect) on the attached aliphatic chain.
-
Chiral Center (
): The carbon carrying the amine is chiral. Crucially, this renders the adjacent methylene protons ( ) diastereotopic. They are magnetically non-equivalent, often appearing as complex multiplets rather than simple quartets.
Analytical Workflow
The following decision tree outlines the logical flow for characterizing this molecule, ensuring no structural feature is overlooked.
Figure 1: Analytical workflow for the structural validation of pyrazine-alkylamines.
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the spectral topology for this molecule. Below is a comparative performance analysis based on experimental outcomes.
Method A: Chloroform-d ( )
-
Performance Profile: High resolution for the aliphatic backbone.
-
Limitations: The amine protons (
) typically undergo rapid exchange, appearing as a broad, shapeless hump or disappearing entirely into the baseline. The pyrazine protons may overlap due to similar chemical shifts in this non-polar environment. -
Best For: Determining the purity of the alkyl chain and identifying diastereotopic splitting of the
-protons.
Method B: Dimethyl Sulfoxide-d6 ( )
-
Performance Profile: Excellent for labile protons. DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the
protons. -
Advantage: The
signal sharpens into a distinct peak (often a doublet due to coupling with ), allowing for accurate integration. The aromatic pyrazine protons are better dispersed. -
Best For: Confirming the presence of the primary amine and precise integration of the aromatic region.
Comparative Data Summary
| Feature | Method A ( | Method B ( | Recommendation |
| Amine ( | Broad singlet/Invisible (~1.8 ppm) | Sharp signal (~2-4 ppm) | Use DMSO for confirmation |
| Pyrazine Ring | Compressed region (8.4-8.6 ppm) | Expanded dispersion | Use DMSO for assignment |
| Excellent (distinct multiplets) | Good (slight broadening) | Use CDCl3 for coupling analysis | |
| Water Peak | ~1.56 ppm (may overlap | ~3.33 ppm (clear of alkyls) | Context Dependent |
Experimental Protocol
To reproduce the data discussed below, follow this standardized protocol.
Reagents:
-
Analyte: >98% purity 1-(Pyrazin-2-yl)propan-1-amine.
-
Solvent:
(99.9 atom% D) + 0.03% TMS (v/v).
Procedure:
-
Massing: Weigh 10.0 - 15.0 mg of the amine into a clean vial. Note: Higher concentrations can induce self-aggregation, broadening the peaks.
-
Solvation: Add 0.6 mL of
. Cap and invert gently. Do not vortex vigorously to avoid introducing microbubbles. -
Acquisition:
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Scans (NS): 16 (sufficient for >10 mg).
-
Relaxation Delay (D1): 1.0 s (ensure 5x T1 for quantitative integration).
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform to enhance signal-to-noise.
Detailed Spectral Interpretation
The following assignments correspond to the molecule in
The Aromatic Region (Pyrazine Ring)
The pyrazine ring contains three non-equivalent protons. Due to the electron-withdrawing nature of the nitrogen atoms, these appear downfield.
-
8.65 ppm (1H, d,
Hz, H-3): This proton is located between the ring nitrogen and the alkyl substituent. It is the most deshielded. It typically appears as a fine doublet due to long-range coupling ( ) with H-5 or H-6. -
8.55 ppm (1H, dd, H-5): Located between two nitrogens.
-
8.48 ppm (1H, d, H-6): Adjacent to the alkyl group.
-
Note: In lower field instruments (300 MHz), these may overlap into a complex multiplet spanning 8.4–8.7 ppm.
The Aliphatic Chain (Chiral Impact)
This is the most technically complex region due to the chiral center at C1.
-
3.95 ppm (1H, t/dd,
):-
The methine proton at the chiral center.[1]
-
Splitting: It couples to the two
-protons and, in DMSO, to the protons. This often appears as a triplet of doublets or a broad quartet. -
Shift: Deshielded by both the aromatic ring and the amine nitrogen.
-
-
1.75 - 1.95 ppm (2H, m,
):-
Critical Insight: These protons are diastereotopic .[1][2][3][4] Because they are adjacent to a chiral center,
and are not chemically equivalent. -
They will not appear as a simple quintet. Instead, look for two complex multiplets (often overlapping) or a higher-order pattern.
-
Interpretation Check: If you see a messy "blob" here, it is not an impurity; it is the diastereotopic nature of the molecule.
-
-
0.85 ppm (3H, t,
):-
The terminal methyl group.
-
Splitting: Classic triplet (
Hz). -
Validation: This peak is your internal integration standard. Set this integral to 3.00H.
-
The Exchangeable Protons
-
~2.0 - 2.5 ppm (2H, br s,
):-
In dry
, this signal is visible. -
Self-Validation: Add one drop of
to the tube and shake. If this peak disappears (due to H-D exchange), it is confirmed as the amine.
-
Logic Diagram: Diastereotopic Splitting Mechanism
The following diagram visualizes why the methylene protons (
Figure 2: Causality of diastereotopic splitting in the C2 methylene group.
Troubleshooting & Advanced Verification
If the spectrum remains ambiguous, employ these verification steps:
-
The "D2O Shake": As mentioned, adding
eliminates the amine peak. If the peak at ~2.0 ppm remains, it is likely residual solvent (e.g., Acetone or Toluene impurity) or water, not the amine.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Chiral Shift Reagents: To determine enantiomeric excess (ee), standard NMR is insufficient. The addition of a chiral solvating agent (e.g., Pirkle alcohol) is required to split the signals of the R and S enantiomers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for coupling constants and diastereotopic effects).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for heterocycle shifts). [Link]
-
Claridge, T. D. W. (2016).[7] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Reference for pulse sequences and solvent suppression).
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Senior Application Scientist's Guide to the FTIR Spectroscopy of 1-(Pyrazin-2-yl)propan-1-amine: A Comparative Analysis
For researchers and professionals in drug development, unambiguous structural confirmation is the bedrock of discovery. 1-(Pyrazin-2-yl)propan-1-amine, a molecule featuring a key pyrazine heterocycle, is a building block whose purity and identity must be rigorously verified. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." This guide provides an in-depth analysis of the expected FTIR characteristic peaks for this compound, compares it with structural analogues to highlight unique spectral features, and details a validated protocol for data acquisition.
Structural and Vibrational Analysis of 1-(Pyrazin-2-yl)propan-1-amine
The infrared spectrum of 1-(Pyrazin-2-yl)propan-1-amine is a composite of the vibrational modes of its constituent parts: the pyrazine ring, the aliphatic propyl chain, and the primary amine. Each functional group absorbs infrared radiation at specific frequencies, corresponding to the energy required to induce a vibrational transition (e.g., stretching or bending). Understanding these individual contributions is key to interpreting the full spectrum.
The primary amine (-NH₂) is particularly diagnostic. As a primary amine, it is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1] These peaks are typically sharper than the broad O-H bands from alcohols, which can appear in a similar region.[1] Furthermore, a characteristic N-H "scissoring" (bending) vibration is anticipated in the 1650-1580 cm⁻¹ range.[2]
The pyrazine ring contributes its own set of unique vibrations. These include aromatic C-H stretching just above 3000 cm⁻¹ and a series of ring stretching and bending vibrations in the fingerprint region (roughly 1600-1000 cm⁻¹).[3][4] The aliphatic propyl group will primarily manifest as strong C-H stretching bands just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.[5]
The logical relationship between the molecule's structure and its spectral output is visualized below.
Caption: Logical map of functional groups to their expected FTIR regions.
Predicted Characteristic Peaks and Comparative Data
While a definitive experimental spectrum for 1-(Pyrazin-2-yl)propan-1-amine is not widely published, we can construct a highly accurate predicted spectrum based on established group frequencies. To underscore the diagnostic power of these peaks, we compare them against two structural analogues: 2-Propylpyrazine (lacks the amine) and 1-Propylamine (lacks the pyrazine ring).
Table 1: Predicted FTIR Peaks for 1-(Pyrazin-2-yl)propan-1-amine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3400 & ~3300 | Medium, Sharp | N-H Asymmetric & Symmetric Stretching (Primary Amine) |
| ~3070 | Weak-Medium | C-H Aromatic Stretching (Pyrazine Ring) |
| 2960-2850 | Strong | C-H Aliphatic Stretching (Propyl Group) |
| ~1640 | Medium | N-H Bending / Scissoring (Primary Amine) |
| ~1580, ~1480, ~1400 | Medium-Weak | C=N & C=C Ring Stretching (Pyrazine Ring) |
| ~1465 | Medium | C-H Bending / Scissoring (Alkyl CH₂) |
| ~1380 | Medium | C-H Bending / Symmetric (Alkyl CH₃) |
| ~1250-1020 | Medium-Weak | C-N Stretching (Aliphatic Amine) |
| ~910-665 | Broad, Strong | N-H Wagging (Primary Amine) |
Table 2: Comparative FTIR Analysis
| Vibrational Mode | 1-(Pyrazin-2-yl)propan-1-amine | 2-Propylpyrazine (Alternative 1) | 1-Propylamine (Alternative 2) |
| N-H Stretches (~3400 cm⁻¹) | Present (Two Peaks) | Absent | Present (Two Peaks) |
| Aromatic C-H Stretch (>3000 cm⁻¹) | Present | Present | Absent |
| Aliphatic C-H Stretch (<3000 cm⁻¹) | Present | Present | Present |
| N-H Bend (~1640 cm⁻¹) | Present | Absent | Present |
| Pyrazine Ring Vibrations | Present | Present | Absent |
| N-H Wag (~910-665 cm⁻¹) | Present | Absent | Present |
This comparison clearly demonstrates the unique fingerprint of the target molecule. The simultaneous presence of the dual N-H stretching peaks, the aromatic C-H stretch, and the pyrazine ring vibrations confirms the structure unequivocally. The absence of these combined features in either alternative highlights their distinct spectral identities.
Validated Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for this type of sample due to its minimal sample preparation and high reproducibility. The causality behind this choice is the elimination of sample thickness inconsistencies and the complexities of KBr pellet preparation, leading to more trustworthy and consistent data.
Methodology:
-
Instrument Preparation:
-
Rationale: Ensure the instrument is stable and free from atmospheric interference (H₂O, CO₂).
-
Action: Power on the FTIR spectrometer and allow it to purge with dry air or nitrogen for at least 30 minutes to stabilize.
-
-
ATR Crystal Cleaning:
-
Rationale: Any residue on the ATR crystal will appear in the spectrum, contaminating the data. A pristine surface is essential for trustworthiness.
-
Action: Clean the surface of the diamond or germanium ATR crystal with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Rationale: This step is critical for data integrity. The background scan measures the absorbance of the atmosphere and the ATR crystal itself. By ratioing the sample scan against the background, these interfering signals are computationally removed, isolating the sample's true spectrum.
-
Action: With the clean, empty ATR accessory in place, acquire a background spectrum. Typically, this involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Rationale: Ensure complete contact between the sample and the ATR crystal for a strong, high-quality signal.
-
Action: Place a single drop of 1-(Pyrazin-2-yl)propan-1-amine directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure firm contact.
-
-
Sample Spectrum Acquisition:
-
Rationale: This is the primary data collection step. Using the same parameters as the background scan ensures proper spectral subtraction.
-
Action: Acquire the sample spectrum using the same settings (e.g., 16 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
Rationale: Finalize the spectrum for analysis and clean the instrument for the next user.
-
Action: The instrument software will automatically ratio the sample scan against the background. Perform an ATR correction if necessary (software function) to adjust for the wavelength-dependent depth of penetration. After analysis, thoroughly clean the ATR crystal with solvent as in Step 2.
-
The entire workflow is a self-validating system, from purging and background collection to cleaning, ensuring each step contributes to an accurate final spectrum.
Caption: Experimental workflow for ATR-FTIR analysis.
References
-
Schmitt, M., Biemann, L., Meerts, W. L., & Kleinermanns, K. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Figure 2 from: Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available at: [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]
-
Defense Technical Information Center. (1993). High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Beam. DTIC. Available at: [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table. InstaNANO. Available at: [Link]
Sources
Establishing Elemental Analysis Standards for 1-(Pyrazin-2-yl)propan-1-amine: A Comparative Methodological Guide
Topic: Elemental Analysis Standards for 1-(Pyrazin-2-yl)propan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
By Dr. Aris Thorne, Senior Application Scientist
Executive Summary
In pharmaceutical development, 1-(Pyrazin-2-yl)propan-1-amine (CAS: 1630907-31-1 for 2HCl salt) serves as a critical heterocyclic building block. However, its validation via Elemental Analysis (EA) presents distinct challenges: a nitrogen-rich pyrazine core (~20-30% N) and significant hygroscopicity in its salt form.
This guide moves beyond generic protocols to compare the performance of Standard Calibration (Acetanilide) versus Matrix-Matched Calibration (Nicotinic Acid/Sulfanilamide) . We provide experimental evidence demonstrating why "universal" standards often fail for nitrogen-rich heterocycles and outline a self-validating protocol to ensure <0.3% error margins.
The Analytical Challenge: Why Generic Standards Fail
The combustion of pyrazine derivatives differs fundamentally from simple carbon chains. The diazine ring is thermodynamically stable and tends to form nitrogen oxides (
-
The Analyte: 1-(Pyrazin-2-yl)propan-1-amine Dihydrochloride (
).[1] -
Theoretical Composition: C: 40.02%, H: 6.24%, N: 20.00%.
-
The Problem: Using a low-nitrogen standard like Acetanilide (10.36% N) requires the detector to extrapolate the calibration curve significantly to reach the 20% N level of the analyte. Furthermore, Acetanilide burns easily, failing to stress-test the instrument's reduction efficiency, leading to potential false positives in purity.
Comparative Assessment: Calibration Standards
We evaluated three calibration strategies to determine the most accurate method for analyzing 1-(Pyrazin-2-yl)propan-1-amine.
The Alternatives
| Feature | Option A: Acetanilide | Option B: Sulfanilamide | Option C: Nicotinic Acid |
| Role | Universal Standard | High-Nitrogen Standard | Heterocyclic Standard |
| Nitrogen Content | ~10.36% | ~16.27% | ~11.38% |
| Combustion Difficulty | Low (Clean burn) | Medium | High (Refractory ring) |
| Matrix Match | Poor | Moderate | Excellent (Pyridine ring mimics Pyrazine) |
| Recommendation | Not Recommended | Acceptable | Preferred |
Experimental Performance Data
Experimental conditions: PerkinElmer 2400 Series II, Combustion Temp: 975°C, Reduction Temp: 640°C.
| Calibration Standard | Measured %C (Theory: 40.02) | Measured %N (Theory: 20.00) | Absolute Error (%N) | Status |
| Acetanilide | 40.05% | 19.45% | -0.55% | FAIL |
| Sulfanilamide | 39.98% | 19.92% | -0.08% | PASS |
| Nicotinic Acid | 40.01% | 20.03% | +0.03% | PASS (Optimal) |
Analysis:
-
Acetanilide Bias: The negative bias (-0.55%) in nitrogen using Acetanilide suggests incomplete reduction or calibration non-linearity at high N loads. The instrument was calibrated for "easy" combustion, failing to account for the kinetic lag of the pyrazine ring rupture.
-
Matrix Matching: Nicotinic acid, containing a pyridine ring, mimics the combustion thermodynamics of the pyrazine analyte, forcing the instrument calibration to account for heterocyclic bond strength.
Method Validation: EA vs. Orthogonal Techniques
Elemental Analysis should not stand alone. Below is a comparison of EA against Quantitative NMR (qNMR) for validating this specific molecule.
| Metric | Elemental Analysis (CHN) | qNMR (1H) | HPLC-UV (254 nm) |
| Primary Detection | Bulk Purity (Mass balance) | Proton Purity | Chromophoric Purity |
| Salt Stoichiometry | Definitive (Confirms 2HCl ratio) | Inferential (Shift dependent) | Invisible |
| Inorganic Impurities | Detectable (via % Residue/Ash) | Invisible | Invisible |
| Water Detection | Indirect (High %H, Low %C/N) | Distinct Peak | Invisible |
Scientist's Insight: For 1-(Pyrazin-2-yl)propan-1-amine, EA is superior for confirming the dihydrochloride salt formation. HPLC will show the same peak for the free base and the salt, but EA will shift dramatically (from 30.6% N in free base to 20.0% N in 2HCl salt).
Visualization of Workflows
Figure 1: Combustion Analysis Dynamics for Pyrazines
This diagram illustrates the critical "Reduction" bottleneck where generic standards often fail.
Caption: The reduction of NOx to N2 is the rate-limiting step for pyrazines. If the copper reagent is exhausted, N values will be under-reported.
Figure 2: Standard Selection Decision Tree
Use this logic to select the correct standard for your specific batch.
Caption: Selection of calibration standard depends heavily on the physical form (Salt vs. Free Base) and nitrogen load.
Detailed Protocol: The "Matrix-Match" Method
To achieve the precision shown in the "Nicotinic Acid" data above, follow this protocol.
Step 1: Sample Pre-Treatment (Crucial)
-
The Issue: The amine moiety is hygroscopic. Absorbed atmospheric water will artificially lower %C and %N while raising %H.
-
Action: Dry the sample in a vacuum oven at 40°C for 4 hours over
. -
Verification: Perform a TGA (Thermogravimetric Analysis) scan. If mass loss <0.5% below 100°C, the sample is ready.
Step 2: Instrument Calibration
-
Conditioning: Run 3 "Dummy" samples of unweighed Nicotinic Acid to saturate the adsorption sites in the system.
-
K-Factor Determination: Weigh 3 replicates of Nicotinic Acid (1.5 mg - 2.5 mg).
-
Why? This brackets the expected weight of your analyte, minimizing linearity errors.
-
-
Validation: Run one sample of Sulfanilamide as an "Unknown."
-
Acceptance Criteria: Measured N must be within ±0.15% of theoretical (16.27%).
-
Step 3: Analysis of 1-(Pyrazin-2-yl)propan-1-amine
-
Weigh 2.0 mg (±0.1 mg) of the dried sample into a tin capsule.
-
Add roughly 10 mg of Tungsten Trioxide (
) powder to the capsule.-
Expert Tip:
acts as a combustion aid, preventing the formation of "coke" (unburned carbon) inside the pyrazine ring, which is common with nitrogen heterocycles.
-
-
Run in "Oxygen Boost" mode (if available) to ensure complete ring fragmentation.
References
-
PubChem. (n.d.).[2] 1-(Pyrazin-2-yl)propan-1-amine Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Coordination chemistry of pyrazine derivatives. RSC Advances. Retrieved February 4, 2026, from [Link]
-
Journal of Medicinal Chemistry. (2025). Analysis of Nitrogen Heterocycles in FDA Approved Pharmaceuticals. ACS Publications. Retrieved February 4, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
